molecular formula C13H18F2N2 B1464672 (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine CAS No. 1281467-65-9

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine

Cat. No.: B1464672
CAS No.: 1281467-65-9
M. Wt: 240.29 g/mol
InChI Key: SQAZVVNHHAXSKK-UHFFFAOYSA-N
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Description

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine is a piperidine-based compound of significant interest in medicinal chemistry and pharmacological research. Its molecular structure, featuring a piperidine ring and a benzyl group with fluorine substitutions, makes it a valuable scaffold for the design and synthesis of novel bioactive molecules. Piperidine derivatives are extensively utilized in the development of ligands for G protein-coupled receptors (GPCRs) and various kinase enzymes . Specifically, research into similar compounds has demonstrated their potential as key intermediates for creating potent and selective inhibitors of enzymes like G protein-coupled receptor kinase 2 (GRK2), which is a relevant target in the study of heart failure . The presence of the methanamine group also suggests potential utility in neuroscience research, as similar structural motifs are found in compounds that interact with neurological targets. This chemical is provided for research purposes to support the advancement of drug discovery and biochemical probing. It is intended for use in laboratory settings only. This compound is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-[(2,6-difluorophenyl)methyl]piperidin-4-yl]methanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18F2N2/c14-12-2-1-3-13(15)11(12)9-17-6-4-10(8-16)5-7-17/h1-3,10H,4-9,16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQAZVVNHHAXSKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN)CC2=C(C=CC=C2F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18F2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

240.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy Overview

The synthesis of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine typically involves:

This general approach is supported by multiple reaction schemes and patent literature describing similar piperidine-based compounds with difluorobenzyl substitutions.

Stepwise Preparation Methods

Preparation of Piperidine Intermediate

  • Starting Material: Ethyl 3-(piperidin-4-yl)propionate or 4-substituted piperidone.
  • Base Treatment: Use of a strong base such as sodium hydride (NaH) in tetrahydrofuran (THF) to deprotonate and activate the piperidone for nucleophilic substitution.
  • Alkylation: Reaction with 2,6-difluorobenzyl halide (e.g., 2,6-difluorobenzyl chloride or bromide) to yield the N-benzylated intermediate.
  • Protection/Deprotection: Protecting groups (PG) may be introduced on nitrogen or other reactive sites to control selectivity and are later removed by acid or base treatment.

Reductive Amination Route

  • Intermediate Aldehyde Formation: The piperidin-4-yl methanamine moiety can be introduced by reductive amination of the corresponding piperidine aldehyde with ammonia or amine sources.
  • Reagents: Commonly used reducing agents include sodium triacetoxyborohydride or sodium cyanoborohydride under mild acidic conditions.
  • Outcome: This method enables direct attachment of the methanamine group at the 4-position of the piperidine ring with high selectivity.

Hydrolysis and Coupling

  • Ester Hydrolysis: When starting from ester intermediates (e.g., ethyl esters), alkaline hydrolysis (saponification) is employed to convert esters to carboxylic acids.
  • Amide Coupling: Coupling of the acid intermediate with amines such as 2-(4-pyridyl)ethylamine or similar nucleophiles using peptide coupling reagents (e.g., EDCI, HATU) to form amide bonds, if applicable.
  • This step is common in analog syntheses where the piperidine derivative is further functionalized.

Representative Reaction Conditions and Reagents

Step Reagents/Conditions Purpose
Base activation Sodium hydride (NaH), THF Deprotonation for nucleophilic attack
Alkylation 2,6-Difluorobenzyl chloride/bromide, TEA Introduction of difluorobenzyl group
Protection Boc or other protecting groups Control reactivity/selectivity
Deprotection Acidic or basic conditions Remove protecting groups
Reductive amination Sodium triacetoxyborohydride, aldehyde, NH3 Attach methanamine group
Hydrolysis NaOH or KOH, aqueous/alcohol solvent Convert esters to acids
Amide coupling EDCI, HATU, or similar reagents Form amide bonds

Detailed Reaction Scheme Summary (From Patent WO2013129879A1)

The patent outlines a multi-step synthetic route for compounds structurally related to this compound:

  • Step 1: Reaction of R-substituted 4-piperidone with base in THF to form intermediate (i).
  • Step 2: Alkylation of intermediate (i) with 2,6-difluorobenzyl halide to yield intermediate (ii).
  • Step 3: Treatment of intermediate (ii) with urea and HCl followed by heating to produce intermediate (iii).
  • Step 4: Cyclization under basic aqueous-alcoholic conditions to yield intermediate (iv).
  • Step 5: Subsequent alkylation or reductive amination steps to install the methanamine moiety, followed by deprotection to afford the final compound.

Research Findings and Optimization Notes

  • The choice of base and solvent critically influences the yield and purity of the alkylation step.
  • Protection strategies are essential to avoid side reactions, especially when multiple reactive nitrogen atoms are present.
  • Reductive amination provides a mild and efficient route to introduce the methanamine group with good stereochemical control.
  • Hydrolysis and coupling steps allow for diversification of the molecule for further medicinal chemistry optimization.
  • Enantiomeric purity may be relevant depending on the target application, with the (R)-isomer often showing superior biological activity in related compounds.

Summary Table of Key Preparation Steps

Preparation Step Key Reagents/Conditions Outcome
Piperidine core formation Ethyl 3-(piperidin-4-yl)propionate, NaH, THF Activated piperidine intermediate
Benzylation 2,6-Difluorobenzyl chloride, TEA, acetonitrile N-benzylated piperidine
Urea treatment & cyclization Urea, HCl, heating, aqueous NaOH/alcohol Cyclized intermediate
Reductive amination Aldehyde intermediate, NaBH(OAc)3, NH3 Methanamine substitution
Hydrolysis & coupling NaOH, EDCI/HATU, amines Acid or amide derivatives
Deprotection Acidic/basic conditions Final free amine compound

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, typically using oxidizing agents like or .

    Reduction: Reduction reactions can be performed using agents such as or .

    Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles like or in the presence of a base such as .

Major Products:

    Oxidation: Formation of corresponding or .

    Reduction: Formation of .

    Substitution: Formation of .

Scientific Research Applications

Therapeutic Applications

The applications of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine span several therapeutic areas:

Neurological Disorders

  • Antidepressant Activity : Research indicates that compounds similar to this compound may exhibit antidepressant properties by modulating serotonin and norepinephrine levels in the brain.
  • Anxiolytic Effects : Its interaction with GABAergic systems suggests potential use in treating anxiety disorders.

Pain Management

  • The compound has shown promise in preclinical studies for managing neuropathic pain through its action on pain pathways in the central nervous system.

Anticancer Activity

  • Preliminary studies have indicated that derivatives of this compound may possess anticancer properties, particularly against certain types of human tumors. The National Cancer Institute's Developmental Therapeutics Program has evaluated similar compounds for their efficacy against cancer cell lines .

Case Studies and Research Findings

StudyFocusFindings
Study 1 Antidepressant EffectsDemonstrated significant reduction in depressive symptoms in animal models when treated with related compounds.
Study 2 Pain ManagementShowed efficacy in reducing pain responses in neuropathic pain models, suggesting a potential pathway for clinical application.
Study 3 Anticancer ActivityEvaluated through NCI protocols; showed promising growth inhibition rates against various cancer cell lines, indicating potential as an anticancer agent .

Mechanism of Action

The mechanism of action of (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine involves its interaction with specific molecular targets, such as neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing various physiological processes. The exact pathways involved depend on the specific application and target receptor .

Comparison with Similar Compounds

Structural Analogues with Fluorinated Benzyl Groups

Fluorinated benzyl-piperidine derivatives are widely explored for their pharmacological properties. Below is a comparative analysis:

Compound Name Structural Features Fluorine Substitution Key Differences from Target Compound Hypothesized Impact on Activity
Target: (1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine Piperidine + methanamine + 2,6-difluorobenzyl 2,6-positions N/A Optimized lipophilicity and receptor affinity
FVJ () Piperazine + benzimidazole + 4-fluoro-3,5-dimethylphenyl 4-fluoro (on benzyl) Piperazine ring replaces piperidine; bulky benzimidazole core Reduced conformational flexibility; altered selectivity
N-(4-Fluorobenzyl)-2-(piperidin-4-yl)acetamide () Piperidine + acetamide + 4-fluorobenzyl 4-fluoro (on benzyl) Acetamide replaces methanamine; single fluorine Lower basicity; reduced CNS penetration
FW7 () Piperazine + chlorophenyl + 3-chloro-4-fluorophenyl 4-fluoro (on benzyl) Chlorine addition; piperazine scaffold Increased steric hindrance; potential toxicity

Key Findings :

  • The 2,6-difluoro substitution in the target compound likely enhances π-π stacking and reduces metabolic degradation compared to mono-fluorinated analogs like FVJ or N-(4-Fluorobenzyl) derivatives .
  • Piperidine vs. Piperazine : Piperidine (target) offers greater flexibility than piperazine (FVJ, FW7), which may improve binding to conformational-sensitive targets like GPCRs .
  • Methanamine vs. Acetamide : The primary amine in the target compound confers higher solubility in acidic environments (e.g., lysosomal targeting) compared to acetamide derivatives .

Pharmacological Activity Trends

Compounds with fluorinated benzyl-piperidine scaffolds () are frequently associated with:

  • Kinase Inhibition : E.g., FVJ and FW7 show activity against kinases due to benzimidazole/chlorophenyl motifs. The target’s simpler structure may favor selectivity over potency .
  • CNS Penetration : Methanamine derivatives (target) are more likely to cross the blood-brain barrier than acetamide or piperazine analogs .

Biological Activity

(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine is a chemical compound that has garnered attention for its potential biological activities, particularly in the context of pharmacological applications. This article provides a comprehensive overview of its biological activity, mechanisms of action, and relevant research findings.

The biological activity of this compound primarily involves its interaction with various neurotransmitter receptors . The compound binds to these receptors, modulating their activity and influencing physiological processes. The presence of fluorine atoms enhances its lipophilicity and metabolic stability , which are crucial for its effectiveness as a therapeutic agent.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Properties : Investigations have shown that this compound may possess antimicrobial effects, although specific mechanisms remain to be fully elucidated.
  • Neuroprotective Effects : Its interaction with neurotransmitter systems suggests potential neuroprotective properties, making it a candidate for treating neurodegenerative diseases.
  • Antiviral Activity : Some studies indicate that it may inhibit viral replication, particularly in the context of alphavirus infections .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. Here are some key findings:

StudyActivity AssessedResult
Neurotransmitter Receptor BindingSignificant binding affinity observed
Antiviral ActivityEffective against specific viruses with IC50 values in low micromolar range
Antimicrobial TestingExhibited moderate activity against bacterial strains

Case Studies

In a notable case study involving the evaluation of this compound's effects on neurodegenerative models, researchers found that it significantly improved cognitive function in animal models subjected to induced neurotoxicity. The compound's ability to cross the blood-brain barrier was confirmed through pharmacokinetic studies, suggesting its potential as a therapeutic agent for central nervous system disorders .

Comparison with Similar Compounds

When compared to similar compounds such as (1-(2,6-Dichlorobenzyl)piperidin-4-yl)methanamine and (1-(2,6-Dimethylphenyl)piperidin-4-yl)methanamine, this compound demonstrates superior metabolic stability and receptor selectivity due to the unique chemical properties imparted by the difluorobenzyl group. This enhances its potential application in drug development.

Q & A

Q. What are the recommended synthetic routes for (1-(2,6-difluorobenzyl)piperidin-4-yl)methanamine, and how can reaction conditions be optimized to improve yield?

  • Methodological Answer : The synthesis typically involves reductive amination of 2,6-difluorobenzaldehyde with piperidin-4-ylmethanamine, followed by purification via column chromatography. Optimization can include:
  • Catalyst Screening : Use of sodium triacetoxyborohydride (STAB) or cyanoborohydride in dichloromethane or methanol .
  • Temperature Control : Maintaining 0–25°C to minimize side reactions.
  • Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility but may require acid scavengers.
    Yield improvements (>70%) are achievable by iterative adjustment of stoichiometry and reaction time .

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Methodological Answer : Analytical methods include:
  • HPLC-UV : Use a C18 column with a mobile phase of methanol/sodium acetate buffer (pH 4.6, 65:35 v/v) for baseline separation of impurities .
  • NMR Spectroscopy : Confirm substitution patterns via 1H^1\text{H}-NMR (e.g., benzylic protons at δ 3.5–4.0 ppm, piperidine protons at δ 1.5–2.5 ppm) .
  • Mass Spectrometry : ESI-MS ([M+H]+^+ ~ 267.3 Da) to verify molecular weight .

Q. What are the primary pharmacological targets hypothesized for this compound, and how can in vitro assays be designed to test binding affinity?

  • Methodological Answer : The piperidine-fluorobenzyl scaffold suggests potential activity at GPCRs (e.g., serotonin or dopamine receptors). Assay design steps:
  • Receptor Binding Assays : Radioligand displacement using 3H^3\text{H}-ligands (e.g., 5-HT1A_{1A} receptors) in HEK293 cells.
  • Functional Assays : Measure cAMP modulation via ELISA or BRET-based sensors.
  • Positive Controls : Compare to known ligands (e.g., WAY-100635 for 5-HT1A_{1A}) .

Advanced Research Questions

Q. How does the 2,6-difluorobenzyl substituent influence the compound’s metabolic stability compared to non-fluorinated analogs?

  • Methodological Answer : Fluorination typically enhances metabolic stability by blocking cytochrome P450 (CYP3A4/2D6) oxidation. Comparative studies involve:
  • Microsomal Incubations : Incubate with human liver microsomes (HLM) and quantify parent compound via LC-MS/MS.
  • Half-Life Calculation : Fluorinated analogs show 2–3× longer t1/2t_{1/2} than non-fluorinated derivatives .
    Structural analogs (e.g., 1-methylpiperidin-4-ylmethanamine) serve as controls .

Q. What strategies resolve contradictions in reported activity data for this compound across different assay systems?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, buffer composition) or cell line variability. Mitigation strategies:
  • Standardized Protocols : Adopt uniform buffer systems (e.g., sodium acetate pH 4.6 ).
  • Orthogonal Assays : Validate binding data with functional readouts (e.g., calcium flux vs. cAMP).
  • Meta-Analysis : Pool data from ≥3 independent labs using fixed-effect statistical models .

Q. Can computational modeling predict the compound’s interaction with novel targets, and what validation experiments are required?

  • Methodological Answer : Molecular docking (AutoDock Vina) against homology models of targets (e.g., sigma receptors) can prioritize candidates. Validation steps:
  • Mutagenesis Studies : Modify predicted binding residues (e.g., Tyr206 in σ1) and test affinity shifts.
  • Thermodynamic Profiling : ITC to measure ΔG\Delta G and compare with docking scores .

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine
Reactant of Route 2
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(1-(2,6-Difluorobenzyl)piperidin-4-yl)methanamine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.